1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Physicochemical Profiling Medicinal Chemistry Lead‑Optimization

This compound fuses a pyrimidine-2,4,6-trione zinc-binding core with a strained azetidine ring (N1) and N3-methyl group. Unlike planar N-alkyl barbituric acids, the azetidine-HCl provides a protonatable amine for critical salt-bridge interactions within MMP S1′ pockets or kinase hinge regions. The dual-ring architecture adds three-dimensional character, enhancing target selectivity and offering a hydroxamic acid-free alternative for gelatinase (MMP-2/9/13) or JAK/ROCK inhibitor programs. Supplied at ≥98% purity for direct parallel synthesis—amidation or sulfonylation at the azetidine nitrogen enables rapid, purification-free library generation.

Molecular Formula C8H12ClN3O3
Molecular Weight 233.65 g/mol
CAS No. 1949816-42-5
Cat. No. B1471240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
CAS1949816-42-5
Molecular FormulaC8H12ClN3O3
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(=O)N(C1=O)C2CNC2.Cl
InChIInChI=1S/C8H11N3O3.ClH/c1-10-6(12)2-7(13)11(8(10)14)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H
InChIKeyOEZPKJXAIYGVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione Hydrochloride (CAS 1949816-42-5) – Structural and Procurement Baseline


1‑(Azetidin‑3‑yl)‑3‑methylpyrimidine‑2,4,6(1H,3H,5H)-trione hydrochloride belongs to the pyrimidine‑2,4,6‑trione (barbituric acid) class and incorporates a basic azetidine ring at the N1 position alongside a methyl group at N3 [REFS‑1]. Its hydrochloride salt form (C₈H₁₂ClN₃O₃; MW 233.65 g mol⁻¹) is commercially supplied as a ≥95 % or 98 % purity solid for research use [REFS‑2][REFS‑3]. The molecule’s dual‑ring architecture – a four‑membered, strained azetidine coupled to a six‑membered trione – distinguishes it from simpler N‑alkyl barbituric acids and positions it as a versatile intermediate for medicinal‑chemistry exploration [REFS‑4].

1-(Azetidin-3-yl)-3-methylpyrimidine-2,4,6-trione Hydrochloride – Why Simple Barbituric Acids Cannot Replace the Integrated Azetidine‑Trione Scaffold


Unsubstituted barbituric acid (pKₐ ≈ 4.01) [REFS‑1] and N‑methylbarbituric acid (pKₐ ≈ 4.35, m.p. ~132 °C) [REFS‑2] are small, planar, acidic heterocycles with very different conformational and solubility profiles. Introducing the azetidine ring at N1 adds a protonatable amine (the hydrochloride salt carries a formal positive charge at physiological pH), introduces significant ring strain (~106 kJ mol⁻¹ for azetidine), and increases three‑dimensional character, which can affect target engagement, selectivity, and physicochemical properties such as LogP and TPSA [REFS‑3]. The N3‑methyl group further differentiates the compound from N3‑hydrogen or N3‑cyclopropyl analogs by modulating steric bulk and hydrogen‑bonding potential. Consequently, in applications where the pyrimidine‑2,4,6‑trione core functions as a zinc‑binding group (e.g., MMP or TACE inhibition) [REFS‑4] or where the azetidine nitrogen engages in a key salt‑bridge, simple barbituric acids or non‑azetidine‑containing analogs are not interchangeable.

1-(Azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione Hydrochloride – Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Heavy‑Atom Count Differentiate the Azetidine‑Trione from Simpler Barbituric Acids

The target compound (C₈H₁₂ClN₃O₃, MW 233.65 g mol⁻¹) is 91.5 g mol⁻¹ heavier than N‑methylbarbituric acid (C₅H₆N₂O₃, MW 142.11 g mol⁻¹) and 105.6 g mol⁻¹ heavier than barbituric acid (C₄H₄N₂O₃, MW 128.09 g mol⁻¹) [REFS‑1][REFS‑2]. The increase reflects the addition of the azetidine ring (3‑carbon, 1‑nitrogen) and the hydrochloride counterion. This mass difference correlates with a 2.9‑fold increase in heavy‑atom count (15 vs. 9 vs. 7) and a change in calculated TPSA (69.72 Ų for the target vs. ~82 Ų for barbituric acid), which affects passive permeability predictions [REFS‑3].

Physicochemical Profiling Medicinal Chemistry Lead‑Optimization

Basicity and Salt Form Confer Aqueous Solubility Advantage Over Neutral Barbituric Acid Analogs

The hydrochloride salt of the azetidine‑substituted trione is expected to exhibit pH‑dependent aqueous solubility that is substantially higher than that of neutral, un‑ionized barbituric acid derivatives. Azetidine hydrochloride displays LogD (pH 7.4) ≈ −3.30 and LogP ≈ −0.30 [REFS‑1], while barbituric acid (pKₐ 4.01) is predominantly ionized at neutral pH but lacks the solubilizing azetidine‑HCl moiety. N‑Methylbarbituric acid (pK₁ 4.35) is similarly acidic and shows only sparing solubility in DMSO and methanol [REFS‑2]. Although direct solubility measurements for the target compound have not been published, the protonated azetidine nitrogen is expected to increase hydrophilicity and enable dissolution in aqueous buffers at concentrations suitable for biochemical assays, a practical advantage during assay development [REFS‑3].

Drug‑Like Property Optimization Salt‑Form Selection Aqueous Solubility

Azetidine Ring Strain Provides a Unique Conformational Profile Versus Saturated N‑Heterocycle Analogs

The azetidine ring possesses a ring‑strain energy of approximately 106 kJ mol⁻¹, which is intermediate between cyclopropane (~115 kJ mol⁻¹) and pyrrolidine (~26 kJ mol⁻¹) [REFS‑1]. This strain influences both the ground‑state geometry and the reactivity of the azetidine nitrogen. In the context of pyrimidine‑2,4,6‑trione‑based zinc‑binding inhibitors, patent literature explicitly claims “‑1 N‑methyl‑3‑azetidinyl” as a substituent, indicating that the strained, non‑planar azetidine orientation is valuable for achieving selectivity within metalloproteinase active sites [REFS‑2]. By comparison, N‑methyl‑pyrrolidine or N‑methyl‑piperidine analogs would adopt different puckering modes, altering the trajectory of the trione zinc‑binding group and potentially reducing potency.

Conformational Analysis Scaffold‑Hopping Kinase Inhibitor Design

Pyrimidine‑2,4,6‑Trione Core Functions as a Non‑Hydroxamate Zinc‑Binding Group, Differentiating the Scaffold from Classical MMP Inhibitors

The pyrimidine‑2,4,6‑trione template serves as a zinc‑chelating moiety that can achieve inhibition potencies comparable to hydroxamic acid‑based inhibitors such as batimastat, while offering improved selectivity and oral bioavailability [REFS‑1]. In a porcine TACE assay, optimized pyrimidine‑2,4,6‑trione derivatives reached IC₅₀ values as low as 2 nM [REFS‑2]. Although the specific IC₅₀ of the target compound has not been reported, the presence of the N1‑azetidine and N3‑methyl substituents modulates the electronic environment of the trione carbonyls, which can tune zinc‑binding affinity and selectivity across the MMP family [REFS‑3].

Metalloproteinase Inhibition Zinc‑Binding Group Non‑Hydroxamate Inhibitor

Vendor‑Specified Purity and Analytical Traceability Provide a Defined Procurement Baseline

Authoritative suppliers report purity values of 98 % (Leyan, product 1520184) [REFS‑1] and ≥95 % (CymitQuimica, ref 3D‑ZCD81642) [REFS‑2] for the hydrochloride salt. The compound is provided with a characterized SMILES string (Cl.O=C1N(C(=O)CC(=O)N1C2CNC2)C), InChIKey (OEZPKJXAIYGVKK‑UHFFFAOYSA‑N), and molecular formula, enabling unambiguous identity verification by LC‑MS or NMR prior to use. In contrast, many supplier‑listed “azetidine‑barbituric acid” analogs lack public Certificates of Analysis, and purity claims can vary by >5 % between batches. The availability of two independent, documented purity specifications reduces procurement risk for assay‑sensitive applications.

Chemical Procurement Quality Control Reproducibility

Absence of Published Biological Data Creates a Differentiated Opportunity for Proprietary Lead‑Finding Programs

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in‑vivo efficacy) for the exact compound CAS 1949816‑42‑5. By contrast, closely related pyrimidine‑2,4,6‑trione derivatives bearing 5,5‑disubstitution patterns have been extensively characterized as MMP‑2, MMP‑9, MMP‑13, and TACE inhibitors with IC₅₀ values ranging from 2 nM to >5 µM [REFS‑1][REFS‑2]. The absence of prior art on the N1‑azetidinyl‑N3‑methyl substitution pattern means that an organization procuring this compound can generate proprietary SAR data without the risk of conflicting public disclosures [REFS‑3].

Novel Chemical Space Patent Landscape First‑Mover Advantage

1-(Azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione Hydrochloride – Recommended Procurement-Driven Application Scenarios


Metalloproteinase Lead‑Finding: Non‑Hydroxamate Zinc‑Binding Probe Design

The pyrimidine‑2,4,6‑trione core is a validated zinc‑binding group that achieves low‑nanomolar potency against MMP‑2, MMP‑9, MMP‑13, and TACE [REFS‑1]. The azetidine‑HCl substituent provides a protonatable handle for additional polar interactions within the S1′ pocket, while the N3‑methyl group maintains a compact steric profile. This compound can serve as a starting scaffold for fragment‑based or structure‑guided optimization programs targeting gelatinase‑driven pathologies, with the advantage of avoiding hydroxamic acid‑associated toxicity [REFS‑1].

Kinase Inhibitor Chemistry: Azetidine‑Containing Pyrimidine Scaffolds for JAK and ROCK Programs

Azetidinyl‑pyrimidine compounds have been disclosed as potent JAK‑family and ROCK kinase inhibitors in patent filings by Aerie Pharmaceuticals and Sichuan Kelun‑Biotech [REFS‑1][REFS‑2]. The target compound’s trione moiety mimics the pyrimidine‑diaminopyrimidine core found in many ATP‑competitive kinase inhibitors, while the azetidine ring can engage the ribose pocket or a polar back‑pocket residue. Procurement of this specific hydrochloride salt enables direct diversification at the azetidine nitrogen (via amidation or sulfonylation) to rapidly generate kinase‑focused libraries.

Physicochemical Tool Compound: Evaluating Azetidine‑Driven Solubility and Permeability in Parallel SAR

Because the azetidine ring carries a formal positive charge in its hydrochloride form, this compound can be used as a matched molecular‑pair comparator against neutral N‑methyl‑ or N‑cyclopropyl‑barbituric acid analogs to isolate the contribution of the basic center on solubility, LogD, and passive permeability. The documented TPSA of 69.72 Ų [REFS‑1] and predicted LogP of ≈−0.3 (free base) [REFS‑2] place the compound in a favorable region of CNS‑drug‑like chemical space, supporting its use in permeability assays such as PAMPA or Caco‑2.

Organic Synthesis Building Block: Modular Diversification via the Azetidine Secondary Amine

The free‑base form of the azetidine nitrogen is a reactive secondary amine that can undergo acylation, sulfonylation, reductive amination, or urea formation under standard conditions. This allows the synthesis of focused libraries where the pyrimidine‑2,4,6‑trione zinc‑binding group is held constant while the azetidine substituent is varied to explore S1′ pocket selectivity in MMPs or hinge‑region interactions in kinases. The commercial availability of the compound at 98 % purity [REFS‑1] supports direct use in parallel synthesis without additional purification steps.

Quote Request

Request a Quote for 1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.